2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(4-methylphenyl)methyl]acetamide
Description
Properties
IUPAC Name |
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3OS/c1-14-2-4-15(5-3-14)11-23-20(26)10-18-13-27-21-24-19(12-25(18)21)16-6-8-17(22)9-7-16/h2-9,12-13H,10-11H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJRWHZOUUPTPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(4-methylphenyl)methyl]acetamide is a member of the imidazo[2,1-b][1,3]thiazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including anticancer properties, antibacterial effects, and other pharmacological potentials.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately g/mol. The structure features a thiazole ring fused with an imidazole moiety and substituted phenyl groups that contribute to its biological efficacy.
Anticancer Activity
Research has indicated that imidazo[2,1-b][1,3]thiazole derivatives exhibit significant anticancer properties. For instance:
- Cytotoxicity : The compound shows promising cytotoxicity against various cancer cell lines. In studies, it demonstrated an IC50 value of less than 10 µM against A549 (human lung adenocarcinoma) and MCF-7 (breast cancer) cell lines, indicating potent antitumor activity .
- Mechanism of Action : The anticancer effects are attributed to the compound's ability to induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways involved in cancer progression .
Antibacterial Activity
The compound also exhibits antibacterial properties:
- Inhibition of Bacterial Growth : Studies have shown that derivatives of imidazo[2,1-b][1,3]thiazole can inhibit the growth of various bacterial strains. The thiazole moiety is crucial for this activity, as it enhances interactions with bacterial enzymes .
Anti-inflammatory Effects
Imidazo[2,1-b][1,3]thiazole derivatives have been reported to possess anti-inflammatory properties:
- Mechanism : These compounds can inhibit the expression of pro-inflammatory cytokines and enzymes like COX-2 in cellular models . This activity suggests potential therapeutic applications in inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound:
- Substituent Effects : The presence of electron-donating groups on the phenyl rings enhances cytotoxicity. For example, compounds with para-methyl substitutions exhibited increased potency against cancer cells .
- Ring System Importance : The thiazole and imidazole rings are essential for maintaining biological activity. Modifications in these rings can significantly alter the compound's efficacy .
Case Studies
Several studies have highlighted the efficacy of similar compounds:
- Study on Thiazole Derivatives : A study showed that thiazole derivatives with specific substitutions exhibited IC50 values below 5 µM against multiple cancer cell lines .
- Antibacterial Screening : Research demonstrated that thiazole-based compounds effectively inhibited Gram-positive and Gram-negative bacteria, supporting their use as potential antibiotics .
Summary Table of Biological Activities
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the imidazo[2,1-b][1,3]thiazole moiety. For instance:
- Mechanism of Action : The compound exhibits cytotoxicity against various cancer cell lines by inducing apoptosis and disrupting cellular proliferation. The presence of the chlorophenyl group enhances its selectivity towards cancer cells.
- Case Study : In a study conducted by Evren et al. (2022), derivatives of thiazole were synthesized and tested against A549 human lung adenocarcinoma cells. Compounds similar to 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(4-methylphenyl)methyl]acetamide demonstrated IC50 values indicating significant cytotoxic effects (IC50 = 23.30 ± 0.35 mM) .
| Compound | Cell Line | IC50 (mM) |
|---|---|---|
| Compound A | A549 | 23.30 ± 0.35 |
| Compound B | NIH/3T3 | >1000 |
Antibacterial Activity
The compound also shows promise in antibacterial applications:
- Research Findings : Studies have indicated that imidazo[2,1-b][1,3]thiazole derivatives possess antibacterial properties against various strains of bacteria. The mechanism involves interference with bacterial cell wall synthesis and protein function.
- Case Study : Research published in PMC revealed that thiazole-based compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria . This suggests that the compound could be developed into a therapeutic agent for treating bacterial infections.
Synthetic Pathways
The synthesis of this compound can be achieved through several methods:
- Condensation Reactions : Combining appropriate thiazole precursors with acetamides under acidic conditions.
- Cyclization Techniques : Utilizing cyclization reactions to form the imidazole-thiazole framework.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The compound’s activity and properties can be contextualized by comparing it to structurally related derivatives (Table 1):
Key Structural Comparisons :
- Acetamide Side Chains : The 4-methylbenzyl group in the target compound balances hydrophobicity and steric bulk, whereas 5l’s piperazine-methoxybenzyl moiety introduces basicity and hydrogen-bonding capacity, improving solubility but reducing blood-brain barrier penetration .
- Heterocyclic Cores : Compounds like 9c (triazole-thiazole-benzoimidazole) and 6m (triazole-naphthalene) exhibit larger aromatic systems, which may reduce metabolic stability compared to the compact imidazo-thiazole scaffold of the target compound .
Molecular Modeling and Binding Interactions
- Docking studies () highlight that 9c binds to α-glucosidase via π-π stacking with its bromophenyl group, whereas the target compound’s 4-methylbenzyl group may occupy hydrophobic pockets in VEGFR2. The chloro substituent’s electronegativity likely strengthens charge-transfer interactions in the ATP-binding site .
Q & A
Q. Basic Techniques
Q. Advanced Analysis
- X-ray Crystallography : Resolve crystal packing and stereochemistry. For example, Acta Crystallographica reports bond angles and torsion angles for related imidazo-thiazole derivatives .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula accuracy .
What experimental designs are recommended for evaluating cytotoxic activity?
Basic Screening
Use the MTT assay on human cancer cell lines (e.g., MDA-MB-231, HepG2). Prepare serial dilutions (1–100 μM) and incubate for 48–72 hours. Compare IC₅₀ values to reference drugs like sorafenib .
Q. Advanced Mechanistic Studies
- Target-Specific Assays : Test inhibition of kinases (e.g., VEGFR2) at 20 μM to identify selectivity .
- Flow Cytometry : Assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .
How to address contradictions in reported bioactivity data?
Case Example
A study reported IC₅₀ = 1.4 μM against MDA-MB-231 cells , while another showed lower potency (IC₅₀ = 22.6 μM in HepG2) .
Q. Resolution Strategies
- Cell Line Variability : Check EGFR/VEGFR2 expression levels across cell lines .
- Structural Modifications : Compare substituent effects (e.g., 4-methoxybenzyl vs. methylphenyl) on activity .
- Assay Conditions : Standardize incubation time, serum concentration, and drug solvent (e.g., DMSO ≤0.1%) .
What methodologies support structure-activity relationship (SAR) studies?
Basic SAR
Synthesize analogs with varying substituents (e.g., halogen, methoxy, alkyl groups) on the phenyl rings. Test cytotoxicity to identify critical moieties .
Q. Advanced Approaches
- Molecular Docking : Use software (e.g., AutoDock) to model interactions with targets like EGFR or VEGFR2. The 4-chlorophenyl group may enhance hydrophobic binding in kinase pockets .
- 3D-QSAR : Develop computational models to predict activity based on steric/electronic properties .
How to mitigate synthetic challenges such as low yields or impurities?
Q. Troubleshooting
- Byproduct Formation : Use scavengers (e.g., molecular sieves) during condensation steps .
- Low Hydrazide Reactivity : Activate intermediates with coupling agents (e.g., EDC/HOBt) .
- Purification : Employ gradient elution in HPLC (C18 column, acetonitrile/water) for polar impurities .
What safety protocols are essential during synthesis?
- Handling Chlorinated Intermediates : Use fume hoods and PPE (gloves, goggles) due to toxicity risks .
- Explosive Byproducts : Avoid high temperatures during nitro-group reductions .
- Waste Disposal : Neutralize acidic/basic waste before disposal .
How to design stability studies for this compound?
Q. Basic Stability
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
